molecular formula C3H8ClNO B016518 3-Hydroxyazetidine hydrochloride CAS No. 18621-18-6

3-Hydroxyazetidine hydrochloride

Cat. No.: B016518
CAS No.: 18621-18-6
M. Wt: 109.55 g/mol
InChI Key: UQUPQEUNHVVNKW-UHFFFAOYSA-N
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Description

3-Hydroxyazetidine hydrochloride (CAS: 18621-18-6) is a four-membered heterocyclic compound with the molecular formula C₃H₈ClNO and a molecular weight of 109.55 g/mol. It features an azetidine ring substituted with a hydroxyl group at the 3-position and exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents such as water, methanol, and DMSO .

Preparation Methods

Cyclization-Acetylation-Deacetylation Route

Cyclization Reaction

The first method, described in Patent CN102976993A, begins with a cyclization reaction between tert-butylamine and epichlorohydrin in an isopropanol solution under nitrogen protection . The molar ratio of tert-butylamine to epichlorohydrin is critical, maintained at 1.1–1.5:1 to prevent side reactions. Sodium bicarbonate (3–5 equivalents relative to epichlorohydrin) is added to neutralize hydrochloric acid generated during the reaction, facilitating reflux at 80–100°C for 3–6 hours. Post-reaction, the mixture is cooled, filtered, and concentrated to yield N-tert-butyl-3-hydroxyazetidine (Compound 3) with a purity of 99% and a step yield of 70% .

Acetylation Step

The intermediate (Compound 3) undergoes acetylation in acetic anhydride solvent with zinc chloride or bromide as a catalyst . The reaction proceeds at 120–140°C for 3–10 hours, with acetic anhydride serving both as a solvent and acylating agent. After removing the solvent under reduced pressure, the crude product is extracted with ethyl acetate and chloroform, dried over sodium sulfate, and concentrated to isolate N-acetyl-3-acetoxyazetidine (Compound 4). This step achieves a yield of approximately 75%, though the patent notes challenges in minimizing byproduct formation during prolonged heating .

Deacetylation and Hydrochloride Formation

The final step involves refluxing Compound 4 in a 1–30% hydrochloric acid solution for 4–10 hours to remove acetyl groups . Methanol and ethyl acetate are added to the residue, followed by recrystallization to obtain this compound as a white solid. The overall yield for the three-step process is ~30%, with a purity exceeding 98% . Nuclear magnetic resonance (NMR) data confirm the structure, and the method avoids hazardous hydrogenation reactions, making it safer than earlier approaches .

Direct Cyclization-Hydrolysis Method

Alternative Cyclization Strategy

Patent CN106831523A outlines a streamlined two-step process starting with the reaction of tert-butylamine and epichlorohydrin in the presence of potassium carbonate . Unlike the previous method, this approach uses isopropanol or methanol as solvents and operates at milder temperatures (30–40°C). The base facilitates epoxide ring-opening, forming N-tert-butyl-3-hydroxyazetidine with a yield of 66% in optimized conditions .

Acidic Hydrolysis and Crystallization

The intermediate is treated with hydrochloric acid (1–30% concentration) under reflux to directly form the hydrochloride salt . Ethanol and ethyl acetate are employed for recrystallization, yielding this compound with 98.69% purity. This method reduces the number of steps compared to the acetylation-deacetylation route, achieving a higher overall yield (40–66%) but requiring precise control of pH and temperature to avoid decomposition .

Comparative Analysis of Preparation Methods

ParameterCyclization-Acetylation-Deacetylation Direct Cyclization-Hydrolysis
Starting Materialstert-Butylamine, epichlorohydrintert-Butylamine, epichlorohydrin
Key ReagentsZinc chloride/bromide, acetic anhydridePotassium carbonate, HCl
Reaction Steps32
Total Yield~30%40–66%
Purity>98%98.69%
ScalabilitySuitable for industrial scaleLaboratory-friendly
Hazardous StepsHigh-temperature acetylationMild conditions

The cyclization-acetylation-deacetylation method prioritizes purity and structural fidelity, albeit with lower yields due to multi-step losses . In contrast, the direct hydrolysis route simplifies the process but demands rigorous pH management to prevent side reactions .

Optimization Strategies and Challenges

Catalyst Selection

Zinc halides in the acetylation step enhance reaction rates but introduce metal contamination risks . Substituting with heterogeneous catalysts or ionic liquids could improve recyclability and reduce purification costs.

Solvent Systems

Isopropanol and acetic anhydride in the first method pose flammability and corrosion concerns . Patent CN106831523A demonstrates that methanol or ethanol can replace isopropanol without compromising yield, offering a safer alternative .

Recrystallization Efficiency

Both methods rely on ethyl acetate/methanol mixtures for recrystallization. Optimizing solvent ratios and cooling rates could further enhance crystal purity and size distribution, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyazetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Synthesis and Production

3-Hydroxyazetidine hydrochloride is synthesized through various methods, including cyclization reactions involving tert-butylamine and epichlorohydrin, which yield high-purity products suitable for industrial applications. A notable synthetic route avoids expensive raw materials and complex purification processes, making it feasible for large-scale production .

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of:

  • Fluoroquinolone Antibiotics : This compound is a key building block in synthesizing fluoroquinolone antibiotics, which are crucial for treating bacterial infections .
  • Brectinib : It plays a significant role in the synthesis of Brectinib, a JAK inhibitor approved for treating rheumatoid arthritis. This compound is particularly noted for its efficacy in patients who have not responded adequately to other antirheumatic drugs .

Polypeptide Synthesis

This compound is also used as an intermediate in the synthesis of polypeptides, which are essential for various biological functions and therapeutic applications .

Case Study 1: Synthesis of Fluoroquinolone Antibiotics

A recent study demonstrated the successful incorporation of this compound into the synthesis pathway of fluoroquinolone antibiotics. The process involved multiple reaction steps where this compound acted as a critical precursor, enhancing the overall yield and efficiency of antibiotic production .

Case Study 2: Development of Brectinib

In the synthesis of Brectinib, researchers reported that using this compound significantly streamlined the process compared to traditional methods. The resulting compound exhibited high purity levels (over 98%) and was produced at a reduced cost due to the simplified reaction conditions .

Mechanism of Action

The mechanism of action of 3-Hydroxyazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes or interacting with proteins, leading to the desired biological activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Key Properties:

  • Melting Point : 87.0–92.0°C
  • Solubility: Highly soluble in water (>200 mg/mL), DMSO, and methanol .
  • Purity : Available at ≥97% purity for industrial and pharmaceutical applications .

Comparison with Similar Azetidine Derivatives

Azetidine derivatives are structurally diverse, with substitutions at the 3-position significantly altering their physicochemical and pharmacological properties. Below is a detailed comparison of 3-hydroxyazetidine hydrochloride with analogous compounds:

Structural and Functional Comparison

Compound Molecular Formula Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Applications
3-Hydroxyazetidine HCl C₃H₈ClNO -OH 109.55 87–92 Baricitinib, antibiotics, peptides
3-Methoxyazetidine HCl C₄H₁₀ClNO -OCH₃ 123.58 143–149 Organic synthesis, chiral intermediates
3-Fluoroazetidine HCl C₃H₇ClFN -F 111.54 N/A Fluorinated drug candidates
3,3-Difluoroazetidine HCl C₃H₆ClF₂N -F (two at C3) 111.54 N/A Bioactive molecule synthesis
3-Methylazetidine HCl C₄H₁₀ClN -CH₃ 107.58 N/A Ligands in catalysis

Physicochemical and Pharmacological Insights

This compound

  • Hydroxyl Group : Enhances hydrogen-bonding capacity, improving solubility and interaction with biological targets (e.g., enzymes in Baricitinib) .
  • Thermal Stability : Decomposes above 200°C, suitable for high-temperature reactions .

3-Methoxyazetidine Hydrochloride

  • Methoxy Group : Increases lipophilicity compared to the hydroxyl analog, reducing water solubility but enhancing membrane permeability .

Fluorinated Derivatives (3-Fluoro, 3,3-Difluoro)

  • Electron-Withdrawing Effects : Fluorine substituents improve metabolic stability and bioavailability in drug candidates .

3-Methylazetidine Hydrochloride

  • Hydrophobic Character: The methyl group reduces polarity, favoring applications in non-polar reaction environments .

Biological Activity

3-Hydroxyazetidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound has been achieved through various methods. A notable approach involves using tert-butylamine and epichlorohydrin as starting materials, followed by a series of reactions including cyclization and acetylation to yield the final product with high purity (over 98%) and a total yield of approximately 30% . Another method employs hydroxylamine salts and imine intermediates to efficiently produce the compound under mild conditions, avoiding hazardous reagents like palladium catalysts .

Antimicrobial Activity

Research indicates that 3-hydroxyazetidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from 3-hydroxyazetidine demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of functional groups in the azetidine ring can enhance their antibacterial efficacy, making them candidates for further development as antimicrobial agents .

Pharmacological Potential

The biological activity of this compound extends beyond antimicrobial effects. It has been implicated in various pharmacological applications, including potential roles as a precursor for more complex heterocyclic compounds with therapeutic benefits. The versatility of the azetidine structure allows for modifications that can lead to new drug candidates targeting different biological pathways .

Research Findings

Recent studies have focused on the rearrangement of 3-hydroxyazetidines into more complex structures, such as 2-oxazolines, which may possess enhanced biological activities. This transformation has been shown to occur under specific conditions, yielding products that can be further functionalized for medicinal applications .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of 3-hydroxyazetidine exhibited significant activity against strains resistant to conventional antibiotics, highlighting their potential in combating antibiotic resistance .
  • Synthesis and Functionalization : Research on the synthesis of azetidine derivatives has shown that simple modifications can lead to compounds with improved pharmacokinetic profiles and enhanced biological activities .

Data Summary

The following table summarizes key findings related to the biological activity and synthesis of this compound:

Aspect Details
Synthesis Method Tert-butylamine + epichlorohydrin; hydroxylamine salts
Purity >98%
Total Yield ~30%
Antimicrobial Activity Effective against Gram-positive & Gram-negative bacteria
Pharmacological Applications Potential drug precursor; involvement in novel heterocyclic compounds

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 3-Hydroxyazetidine Hydrochloride with high purity (>98.5%)?

  • Methodology : Synthesis typically involves ring-opening reactions of azetidine derivatives followed by hydroxylation and subsequent HCl salt formation. Purification methods include recrystallization from methanol or water and vacuum drying. High-performance liquid chromatography (HPLC) is critical for purity validation, with specifications requiring <1.5% total impurities and confirmation via ¹H NMR for structural integrity .
  • Data Contradictions : lists a purity of 97%, suggesting variability in synthesis protocols or analytical validation across suppliers. Researchers should cross-validate purity using independent methods (e.g., LC-MS or Karl Fischer titration for water content) .

Q. How is this compound characterized structurally and chemically?

  • Methodology : Key techniques include:

  • ¹H NMR : To confirm the hydroxyl group position and azetidine ring structure.
  • Melting Point Analysis : Reported range 87–92°C, validated via differential scanning calorimetry (DSC) .
  • Solubility Profiling : Soluble in polar solvents (water, DMSO, methanol), critical for reaction design .
    • Safety Note : Hygroscopic nature requires inert gas storage to prevent degradation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Tight-sealing goggles, nitrile gloves, and lab coats to avoid skin/eye contact (R36/37/38, R41 hazards) .
  • Ventilation : Use fume hoods to mitigate respiratory irritation (R37/38) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the hydroxyl group in this compound influence its reactivity in medicinal chemistry applications?

  • Methodology : The hydroxyl group enables functionalization (e.g., esterification, glycosylation) for drug design. Comparative studies with non-hydroxylated analogs (e.g., azetidine-3-carbonitrile hydrochloride) reveal enhanced hydrogen-bonding capacity, impacting target binding in kinase inhibitors like Baricitinib .
  • Experimental Design : Kinetic studies of substitution reactions (e.g., SN2) under varying pH and temperature conditions to optimize derivatization .

Q. What strategies resolve discrepancies in reported bioactivity data for 3-Hydroxyazetidine derivatives?

  • Methodology :

  • Meta-Analysis : Compare published IC₅₀ values across studies, controlling for assay conditions (e.g., ATP concentration in kinase assays).
  • Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) to confirm target engagement .
    • Case Study : Baricitinib intermediate studies show conflicting potency data due to impurities; rigorous HPLC-MS profiling is recommended .

Q. How can computational modeling predict the conformational stability of this compound in aqueous solutions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects using force fields (e.g., OPLS-AA) to assess ring puckering and hydrogen-bond networks.
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate tautomeric equilibria .
    • Validation : Correlate computational results with experimental NMR coupling constants .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Methodology :

  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, HCl stoichiometry).
  • Purification Scaling : Transition from batch crystallization to continuous flow systems to maintain purity >98.5% .
    • Data Gap : Limited industrial-scale data necessitates pilot-scale trials with real-time PAT (Process Analytical Technology) monitoring .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound?

  • Methodology :

  • Quality Control (QC) Protocols : Mandate COA (Certificate of Analysis) review for each batch, including impurity profiles (e.g., residual solvents via GC) .
  • Stability Studies : Accelerated degradation studies (40°C/75% RH) to establish shelf-life under lab conditions .

Q. What analytical techniques differentiate this compound from structurally similar impurities?

  • Methodology :

  • HPLC-DAD/ELSD : Use C18 columns with 0.1% TFA mobile phases to resolve hydroxylated vs. non-hydroxylated analogs.
  • Mass Spectrometry : HRMS (High-Resolution MS) for exact mass confirmation (theoretical m/z 109.55 for [M+H]⁺) .

Q. How do solvent choices impact the reaction efficiency of this compound in multi-step syntheses?

  • Methodology :
  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (methanol, water) solvents in coupling reactions (e.g., amide bond formation).
  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .

Properties

IUPAC Name

azetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUPQEUNHVVNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374721
Record name 3-Hydroxyazetidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18621-18-6
Record name 3-Hydroxyazetidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18621-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyazetidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyazetidine hydrochloride
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Feasible Synthetic Routes

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